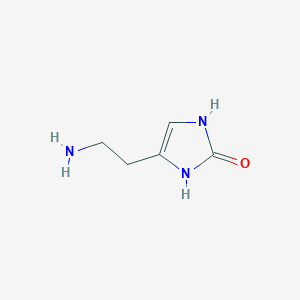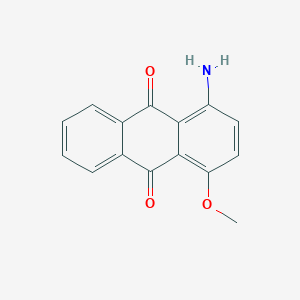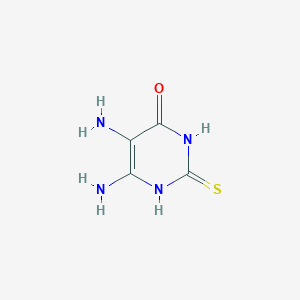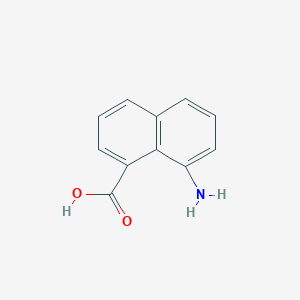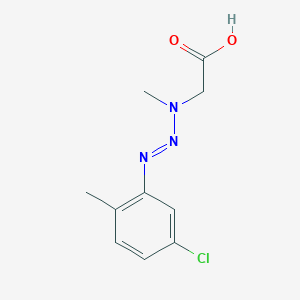
N-((5-Chloro-o-tolyl)azo)sarcosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-Chloro-o-tolyl)azo)sarcosine, also known as CS, is a synthetic dye that has been extensively used in scientific research due to its unique properties. It is a water-soluble compound that has a bright yellow color and is used as a pH indicator. In recent years, CS has gained significant attention due to its potential application in various fields of research, including biochemistry, pharmacology, and medical diagnostics.
Mecanismo De Acción
The mechanism of action of N-((5-Chloro-o-tolyl)azo)sarcosine involves the formation of an azo bond between the 5-chloro-o-toluidine and sarcosine molecules. The azo bond is responsible for the unique color change properties of N-((5-Chloro-o-tolyl)azo)sarcosine. The color change occurs due to the protonation and deprotonation of the nitrogen atoms in the azo bond, which is dependent on the pH of the solution.
Efectos Bioquímicos Y Fisiológicos
N-((5-Chloro-o-tolyl)azo)sarcosine has been shown to have no significant biochemical or physiological effects on living organisms. It is non-toxic and does not affect the growth or survival of cells. However, it is important to note that N-((5-Chloro-o-tolyl)azo)sarcosine should be handled with care as it can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((5-Chloro-o-tolyl)azo)sarcosine has several advantages as a pH indicator in laboratory experiments. It is water-soluble, stable, and has a wide pH range. Additionally, it is easy to prepare and use, making it a popular choice among researchers. However, N-((5-Chloro-o-tolyl)azo)sarcosine has some limitations, including its sensitivity to light and air, which can affect its stability and accuracy. Moreover, its color change properties can be affected by the presence of other chemicals in the solution, which can lead to inaccurate results.
Direcciones Futuras
There are several future directions for the application of N-((5-Chloro-o-tolyl)azo)sarcosine in scientific research. One potential area of research is the development of N-((5-Chloro-o-tolyl)azo)sarcosine-based biosensors for medical diagnostics. N-((5-Chloro-o-tolyl)azo)sarcosine can be used to detect changes in pH levels in biological fluids, which can be indicative of various diseases. Another potential area of research is the use of N-((5-Chloro-o-tolyl)azo)sarcosine in drug delivery systems. N-((5-Chloro-o-tolyl)azo)sarcosine can be used as a pH-sensitive drug carrier, which can release drugs in response to changes in pH levels. Overall, N-((5-Chloro-o-tolyl)azo)sarcosine has significant potential for applications in various fields of research and is an important compound for scientific investigation.
Métodos De Síntesis
The synthesis of N-((5-Chloro-o-tolyl)azo)sarcosine involves the reaction between 5-chloro-o-toluidine and sarcosine in the presence of nitrous acid. The resulting compound is purified through recrystallization and is characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
N-((5-Chloro-o-tolyl)azo)sarcosine has been widely used in scientific research as a pH indicator due to its unique color change properties. It changes color from yellow to red as the pH of the solution increases from acidic to basic. This property has been utilized in various fields of research, including biochemistry, pharmacology, and medical diagnostics.
Propiedades
Número CAS |
136-28-7 |
|---|---|
Nombre del producto |
N-((5-Chloro-o-tolyl)azo)sarcosine |
Fórmula molecular |
C10H12ClN3O2 |
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
2-[[(5-chloro-2-methylphenyl)diazenyl]-methylamino]acetic acid |
InChI |
InChI=1S/C10H12ClN3O2/c1-7-3-4-8(11)5-9(7)12-13-14(2)6-10(15)16/h3-5H,6H2,1-2H3,(H,15,16) |
Clave InChI |
OKZLBAQJYTZVCX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N=NN(C)CC(=O)O |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)N=NN(C)CC(=O)O |
Otros números CAS |
136-28-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



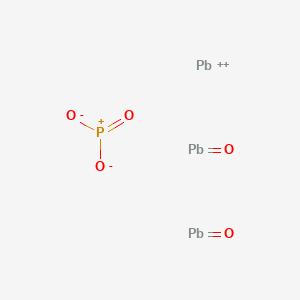
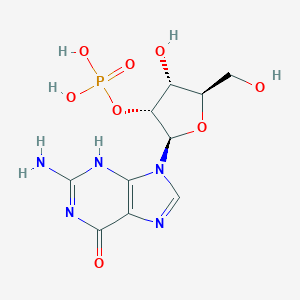
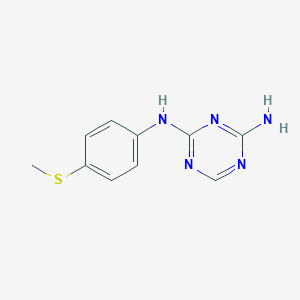
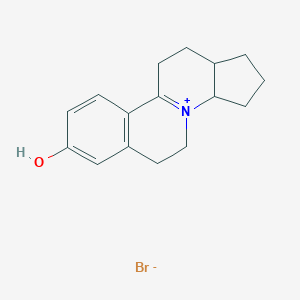
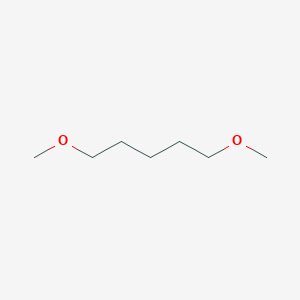
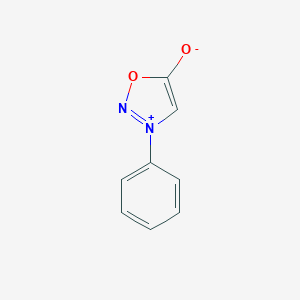
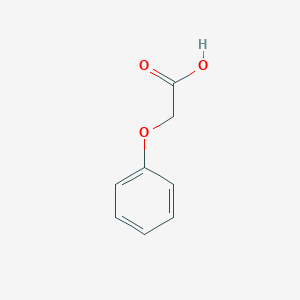
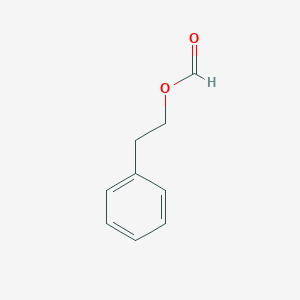
![2-Propanol, 1-[(2-aminoethyl)amino]-](/img/structure/B89395.png)
